molecular formula C11H16N4S B5811422 N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

Cat. No.: B5811422
M. Wt: 236.34 g/mol
InChI Key: BXUVFXRKIAQWMJ-UHFFFAOYSA-N
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Description

N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target similar biochemical pathways or enzymes in this bacterium.

Mode of Action

It’s known that similar compounds can inhibit bacterial growth . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been found to attenuate secondary metabolism and thwart bacterial growth , suggesting that this compound may also interfere with essential metabolic pathways in bacteria.

Pharmacokinetics

One of the compounds from a similar series showed low caco-2 cell membrane permeability and percent human oral absorption , which could impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potent anti-tubercular effects.

Action Environment

It’s known that the presence of certain enzymes in the bacterial genome can provide an inborn mechanism of resistance , which could potentially influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-4-(pyridin-2-yl)piperazine-1-carboxylic acid, while reduction may yield N-methyl-4-(pyridin-2-yl)piperazine.

Scientific Research Applications

N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-methyl-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c1-12-11(16)15-8-6-14(7-9-15)10-4-2-3-5-13-10/h2-5H,6-9H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUVFXRKIAQWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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